molecular formula C9H7NO B046971 Indole-3-carboxaldehyde CAS No. 487-89-8

Indole-3-carboxaldehyde

Cat. No.: B046971
CAS No.: 487-89-8
M. Wt: 145.16 g/mol
InChI Key: OLNJUISKUQQNIM-UHFFFAOYSA-N
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Description

Indole-3-carboxaldehyde, also known as 3-formylindole, is an organic compound with the molecular formula C(_9)H(_7)NO. It is a derivative of indole, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is a metabolite of dietary L-tryptophan, synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . This compound is known for its biological activity, including its role as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Mechanism of Action

Target of Action

Indole-3-carboxaldehyde (I3A) is a biologically active metabolite that primarily targets the aryl hydrocarbon receptor (AhR) in intestinal immune cells . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

I3A acts as a receptor agonist at the AhR . Upon binding to AhR, I3A stimulates the production of interleukin-22 (IL-22) . IL-22 is a cytokine that plays a crucial role in mucosal immunity, contributing to the host defense against microbial pathogens at mucosal surfaces .

Biochemical Pathways

I3A is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 are involved in the biosynthesis of I3A . AAO1 functions in the oxidation of I3A to indole-3-carboxylic acid (ICOOH) in both untreated and treated leaves, whereas CYP71B6 is relevant for ICOOH derivative biosynthesis specifically after induction .

Pharmacokinetics

It is known that i3a is rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of I3A are detected in the liver, where levels are approximately six times higher than those in the plasma .

Result of Action

The activation of AhR by I3A leads to the production of IL-22, which facilitates mucosal reactivity . This results in enhanced mucosal immunity and defense against microbial pathogens. Additionally, I3A has been shown to attenuate the release of pro-inflammatory cytokines and reactive oxygen species (ROS) levels in endothelial cells .

Action Environment

The action of I3A can be influenced by environmental factors such as the presence of other bioactive molecules. For instance, combining indole with other bioactive molecules has led to an increase in the potency of the resulting product compared to the individual molecules . Furthermore, the action of I3A can also be influenced by the gut microbiota, as certain gut bacteria are involved in the metabolism of tryptophan to I3A .

Biochemical Analysis

Biochemical Properties

Indole-3-carboxaldehyde derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Major derivatives include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, indole-3-carboxylic acid, and 6-hydroxyindole-3-carboxylic acid . These derivatives interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a significant role in the defense against pathogens in cruciferous plants . In Arabidopsis thaliana, derivatives of this compound and indole-3-carboxylic acid are synthesized, contributing to resistance to a number of fungal pathogens .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into indole-3-carboxylic acid by the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) . Additionally, the enzyme Cytochrome P450 (CYP) 71B6 converts indole-3-acetonitrile into this compound and indole-3-carboxylic acid .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Its total accumulation level is similar to that of camalexin, a phytoalexin, in response to silver nitrate treatment .

Metabolic Pathways

This compound is involved in the biosynthesis of indole-3-carboxylic acid derivatives in Arabidopsis . This process involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-carboxaldehyde can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, where indole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) to form the desired aldehyde. The reaction typically proceeds under mild conditions, with the indole substrate dissolved in DMF and POCl(_3) added dropwise at low temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, with careful control of temperature and reagent addition. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Indole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to indole-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction of this compound can yield indole-3-methanol, typically using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in aqueous solution under acidic conditions.

    Reduction: NaBH(_4) in methanol or ethanol, or LiAlH(_4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br(_2)) or chlorination using chlorine (Cl(_2)) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-3-carboxylic acid.

    Reduction: Indole-3-methanol.

    Substitution: 2-bromothis compound or 2-chlorothis compound.

Scientific Research Applications

Indole-3-carboxaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Indole-3-carboxaldehyde can be compared with other indole derivatives such as:

    Indole-3-acetic acid (IAA): A well-known plant hormone involved in growth and development.

    Indole-3-butyric acid (IBA): Another plant hormone used to promote root formation in cuttings.

    Indole-3-propionic acid (IPA): A potent neuroprotective antioxidant produced by gut microbiota.

Uniqueness: this compound is unique due to its specific role in activating the aryl hydrocarbon receptor and its potential therapeutic applications in modulating immune responses and treating inflammatory diseases .

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific fields and industrial applications.

Properties

IUPAC Name

1H-indole-3-carbaldehyde
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InChI

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H
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InChI Key

OLNJUISKUQQNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7NO
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DSSTOX Substance ID

DTXSID5060069
Record name 1H-Indole-3-carboxaldehyde
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Molecular Weight

145.16 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS], Solid
Record name Indole-3-carboxaldehyde
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Vapor Pressure

0.00043 [mmHg]
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CAS No.

487-89-8
Record name Indole-3-carboxaldehyde
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Melting Point

197 - 199 °C
Record name Indole-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

Synthesis of the indoquinone-Naloxone linker involves multiple steps. Starting from 2-methyl-5-methoxyindole, alkylation on nitrogen with sodium hydride and t-butyl 4-bromobutanoate, followed by formylation provides the 3-formyl indole. After the nitration reaction, the 4-NO2 group is reduced to the amino group. Treatment with Fremy's salt produces the indoquinone structure. The 3-formyl group is reduced and converted to 4-NO2-phenyl carbonate compound A. Morphine is converted to the carbamate compound B through an activated carbonate intermediate. Compounds A and B are combined in the presence of an amine in DMF to provide the completed drug-linker unit after an acid catalyzed t-butyl ester hydrolysis (Scheme 9).
[Compound]
Name
indoquinone-Naloxone
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Synthesis routes and methods II

Procedure details

As shown by the above generalized scheme, the indole is treated with phosphorus oxychloride and DMF to produce the corresponding 3-formyl indole (XIV). The latter is treated with nitromethane and ammonium acetate to obtain the corresponding 3-(2'-nitroethenyl)indole (XV), which then is reduced to the desired tryptamine (XVI).
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Synthesis routes and methods III

Procedure details

To a 500 mL round bottom flask containing 250 mL of DMF at 0° C. was added 105 mL (1.12 mol) of phosphorous oxychloride dropwise via an addition funnel. The reaction mixture was stirred for 30 min at 0° C. and then indole (0.51 mol) was added as a solid. The reaction mixture was heated to 80° C. for 6 h and then cooled in an ice bath. The cold solidified reaction was quenched with water (˜2 L) until all the solid had dissolved. The solution was kept cool and the pH was adjusted to ˜11 by the addition of 50% NaOH. The precipitate was filtered and washed with water. The filter cake was dried in vacuo in the presence of P2O5 to yield crude indole-3-carboxaldehyde (90-95% yield).
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Synthesis routes and methods IV

Procedure details

General procedure (GP-O) for the Vilsmeier formylation of the indole core: Phosphorus oxychloride (1.2 eq) was added slowly to ice-cold DMF and the resulting mixture was stirred at 0° C. for 30 minutes. To this was added a solution of indole A1 (1 eq) in DMF and the mixture continued to stir for 6 hours. The reaction mixture was poured into an ice/water mixture and pH was adjusted to 7 by adding 1 N NaOH. The compound was extracted with ethyl acetate (4×) and the combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude material was purified by silica gel chromatography (typical eluents hexanes and ethyl acetate) to afford the desired indole 3-carboxaldehyde D1. The product structure was confirmed by 1H NMR and mass analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Indole-3-carboxaldehyde
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Indole-3-carboxaldehyde
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Customer
Q & A

Q1: What is the molecular formula and weight of indole-3-carboxaldehyde?

A1: this compound has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: ICA exhibits characteristic spectroscopic features in various techniques:

  • IR Spectroscopy: Strong absorptions due to C=C stretching (1532-1552 cm-1), C=O stretching (1632-1612 cm-1), and N-H stretching (around 3300 cm-1). []
  • NMR Spectroscopy: A distinct aldehyde proton signal around 9-10 ppm in 1H NMR and characteristic carbon signals in 13C NMR, particularly for the carbonyl carbon. [, ]
  • Mass Spectrometry: Exhibits a molecular ion peak (M+ + 1) corresponding to its molecular mass, along with characteristic fragmentation patterns. []

Q3: How does the structure of this compound contribute to its reactivity?

A3: The presence of an electron-rich indole ring and a reactive aldehyde group makes ICA susceptible to various chemical transformations. The indole nitrogen can undergo alkylation, while the aldehyde can participate in condensation reactions like the Knoevenagel condensation. [, , ]

Q4: How does this compound interact with biological systems?

A4: ICA interacts with biological systems through various mechanisms:

  • Aryl Hydrocarbon Receptor (AhR) Agonist: ICA acts as an agonist of AhR, a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, immune response, and cell differentiation. [, ]
  • Antioxidant Activity: ICA exhibits free radical scavenging properties, potentially through electron donation from the indole ring, contributing to its antioxidant effects. [, ]
  • Modulation of Gut Microbiota: ICA influences the composition and function of the gut microbiota, potentially contributing to its beneficial effects on gastrointestinal health. [, ]

Q5: What are the potential therapeutic applications of this compound?

A5: Research suggests potential applications of ICA in:

  • Gastrointestinal Disorders: Studies show that ICA can reduce inflammation and improve intestinal barrier function in animal models of ulcerative colitis. []
  • Cancer Prevention: ICA exhibits anti-cancer properties in vitro and in vivo, potentially by modulating xenobiotic metabolism, inducing cell cycle arrest, and inhibiting angiogenesis. [, ]
  • Neuroprotection: Research suggests that ICA may protect neurons from oxidative stress and inflammation, with potential implications for neurodegenerative diseases. [, ]

Q6: Does this compound have any known effects on the immune system?

A6: Yes, ICA has been shown to modulate immune responses, potentially through its interaction with AhR:

  • Regulation of T Cell Differentiation: ICA can influence the balance between pro-inflammatory and anti-inflammatory T cells, suggesting a potential role in autoimmune diseases. [, ]
  • Enhancement of Intestinal Immune Function: ICA can promote the production of IL-22, a cytokine involved in maintaining gut barrier integrity and regulating the gut microbiome. []

Q7: Is there any evidence that this compound can influence bone marrow transplantation outcomes?

A7: Studies in mouse models suggest that ICA administration can improve survival rates after allogeneic bone marrow transplantation by reducing graft-versus-host disease (GvHD) through mechanisms such as:

  • Enhanced Gastrointestinal Barrier Function: ICA treatment can improve gut barrier integrity, reducing bacterial translocation and subsequent inflammation that contributes to GvHD. []
  • Modulation of Donor T Cell Responses: ICA can induce tolerance in donor T cells towards recipient antigens, mitigating GvHD while preserving the graft-versus-leukemia effect. []

Q8: How does the structure of this compound relate to its biological activity?

A8: Modifications to the indole ring or aldehyde group can significantly alter ICA's activity:

  • N-Alkylation: Can influence its stability, metabolism, and interaction with biological targets like AhR. []
  • Halogenation: Introduction of halogens, especially at the 5-position of the indole ring, can enhance its antioxidant and anticancer properties. [, ]
  • Formation of Schiff Bases: Condensation with amines can yield Schiff base derivatives with diverse biological activities, including antimicrobial and anticonvulsant effects. [, , ]

Q9: What is known about the stability of this compound?

A9: ICA is relatively stable under neutral or slightly basic conditions but can undergo degradation in acidic environments. []

Q10: What strategies can improve the stability and bioavailability of this compound for potential therapeutic applications?

A10: Strategies for enhancing stability and bioavailability include:

  • Encapsulation in Nanoparticles: Protecting ICA from degradation in the acidic stomach environment and improving its delivery to target tissues. []
  • Formulation with Cyclodextrins: Enhancing solubility and bioavailability by forming inclusion complexes. []
  • Chemical Modification: Introducing structural modifications to improve stability while retaining biological activity. []

Q11: Are there any safety concerns regarding this compound?

A11: While generally considered safe when consumed in food, more research is needed to determine the potential toxicity of ICA at higher doses used for therapeutic purposes. Studies should evaluate acute and chronic toxicity, potential for genotoxicity and carcinogenicity, and effects on reproductive health. []

Q12: What are the regulatory considerations for developing this compound as a therapeutic agent?

A12: Developing ICA as a drug candidate requires:

  • Preclinical Studies: Assessing safety and efficacy in animal models. []
  • Clinical Trials: Determining safety, dosage, and efficacy in humans. []
  • Regulatory Approval: Meeting the stringent requirements of regulatory agencies like the FDA (US Food and Drug Administration) or EMA (European Medicines Agency). []

Q13: Does this compound pose any environmental risks?

A13: Limited data is available on the ecotoxicological effects of ICA. Research should assess its potential impact on aquatic and terrestrial ecosystems, bioaccumulation, and persistence in the environment. []

Q14: Are there sustainable approaches for producing and utilizing this compound?

A14: Sustainable strategies include:

  • Biotechnological Production: Utilizing microbial fermentation or enzymatic synthesis to produce ICA from renewable resources. []
  • Green Chemistry Principles: Employing environmentally friendly solvents and catalysts during synthesis to minimize waste generation and energy consumption. []
  • Waste Management: Developing strategies for the safe disposal or recycling of ICA-containing waste. []

Q15: What are the key areas for future research on this compound?

A15: Future research should focus on:

  • Elucidating Detailed Molecular Mechanisms: Understanding how ICA interacts with its targets, including AhR and other potential receptors, to exert its diverse biological effects. []
  • Optimizing Therapeutic Potential: Developing safe and effective formulations, determining optimal dosages, and conducting rigorous clinical trials to evaluate efficacy in various diseases. []
  • Exploring Environmental Fate and Impact: Conducting comprehensive ecotoxicological studies to assess potential risks and develop sustainable practices for ICA production and use. []

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